2-Phenylhydrazono-2-cyanoacetamide
Overview
Description
2-Phenylhydrazono-2-cyanoacetamide is an organic compound with the molecular formula C9H8N4O. It is a derivative of cyanoacetamide, characterized by the presence of a phenylhydrazono group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylhydrazono-2-cyanoacetamide typically involves the reaction of cyanoacetamide with phenylhydrazine. One common method is as follows:
Reaction with Phenylhydrazine: Cyanoacetamide is reacted with phenylhydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Phenylhydrazono-2-cyanoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Oxidation and Reduction: The phenylhydrazono group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents like aldehydes, ketones, and acids are used under acidic or basic conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
Heterocyclic Compounds: The condensation reactions often yield various heterocyclic compounds, which are of interest in medicinal chemistry.
Substituted Derivatives: Nucleophilic substitution reactions produce substituted derivatives of this compound.
Scientific Research Applications
2-Phenylhydrazono-2-cyanoacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-Phenylhydrazono-2-cyanoacetamide involves its interaction with various molecular targets. The phenylhydrazono group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. Additionally, the cyano and carbonyl groups can participate in nucleophilic and electrophilic interactions, respectively .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide: A simpler analog without the phenylhydrazono group, used in similar synthetic applications.
2-Cyanoacetamide: Another related compound with a cyano group, used as a starting material in organic synthesis.
Uniqueness
2-Phenylhydrazono-2-cyanoacetamide is unique due to the presence of both the phenylhydrazono and cyano groups, which confer distinct reactivity and potential for forming diverse heterocyclic structures. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-amino-N-anilino-2-oxoethanimidoyl cyanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCUREMCNYCTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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